

Factors affecting the fixation of Reactive Red 24:1 in dyeing.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive red 24:1*

Cat. No.: *B1604529*

[Get Quote](#)

Technical Support Center: Dyeing with Reactive Red 24:1

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Reactive Red 24:1**. The information is designed to address common issues encountered during the dyeing process and ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the fixation of **Reactive Red 24:1**.

Problem	Potential Cause(s)	Recommended Solution(s)
Low Dye Fixation / Pale Shade	<p>1. Incorrect pH: The pH of the dye bath is too low for the fixation step. 2. Insufficient Temperature: The fixation temperature is too low for the monochlorotriazine reactive group. 3. Inadequate Salt Concentration: Insufficient electrolyte (salt) leads to poor dye exhaustion onto the fiber. 4. Dye Hydrolysis: The dye has reacted with water instead of the fiber due to prolonged time in alkaline solution at high temperature or incorrect pH.[1] 5. Incorrect Liquor Ratio: A high liquor ratio can lead to lower exhaustion and fixation.</p>	<p>1. Verify and Adjust pH: Ensure the pH is within the optimal range of 10.5-11.0 for the fixation stage using sodium carbonate.[2] 2. Increase Temperature: For monochlorotriazine dyes like Reactive Red 24:1, a fixation temperature of 80-95°C is typically required.[3] 3. Optimize Salt Concentration: Add the appropriate amount of Glauber's salt or sodium chloride based on the shade depth. 4. Control Dyeing Time and Conditions: Add alkali just before the fixation stage. Do not prolong the fixation time unnecessarily. Ensure the pH is not excessively high.[1] 5. Use a Lower Liquor Ratio: A lower liquor ratio will increase the concentration of dye and chemicals at the fiber surface.</p>
Uneven Dyeing / Patchiness	<p>1. Poor Dye Dissolution: The dye was not fully dissolved before being added to the dye bath. 2. Rapid pH Change: The alkali was added too quickly, causing premature and localized fixation. 3. Inadequate Mixing: The dye bath was not stirred effectively, leading to uneven distribution of dye and chemicals. 4.</p>	<p>1. Ensure Complete Dissolution: Paste the dye with a small amount of cold water before dissolving it in hot water. 2. Gradual Alkali Addition: Add the alkali solution portion-wise over a period of 10-15 minutes. 3. Maintain Good Agitation: Ensure continuous and thorough stirring of the dye</p>

	Incorrect Salt Addition: Salt was added too quickly or not distributed evenly.	bath throughout the process. 4. Portion-wise Salt Addition: Add the salt in at least two portions to allow for even absorption.
Poor Wash Fastness	1. Incomplete Removal of Hydrolyzed Dye: Unfixed, hydrolyzed dye remains on the fiber surface. 2. Low Fixation Rate: Suboptimal dyeing conditions led to a low percentage of covalent bonding.	1. Thorough Soaping: After dyeing, perform a rigorous soaping wash at or near boiling temperature with a suitable detergent to remove all unfixed dye. 2. Optimize Dyeing Parameters: Refer to the "Low Dye Fixation" section to ensure optimal conditions for covalent bond formation.
Shade Variation Between Batches	1. Inconsistent Process Parameters: Variations in temperature, pH, time, or chemical concentrations between batches. 2. Water Hardness: Differences in the mineral content of the water used.	1. Standardize the Protocol: Strictly adhere to the established experimental protocol for all batches. 2. Use Deionized or Distilled Water: Employing water of consistent quality will eliminate variability from this source.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of salt in the fixation of **Reactive Red 24:1**?

A1: Salt, such as sodium chloride or Glauber's salt (sodium sulfate), is crucial for the exhaustion of the reactive dye onto the cellulosic fibers. In an aqueous solution, both the cotton fiber and the reactive dye molecules carry a negative charge, leading to electrostatic repulsion. The salt neutralizes the negative charge on the fiber surface, which reduces this repulsion and allows the dye molecules to approach and be adsorbed by the fiber. This initial adsorption, or exhaustion, is a prerequisite for the subsequent fixation step where the covalent bond is formed.

Q2: How does pH affect the fixation process?

A2: The pH of the dye bath is a critical factor that governs the reaction between the reactive dye and the cellulose fiber. The fixation of reactive dyes on cotton occurs under alkaline conditions. The alkali, typically sodium carbonate, raises the pH of the dye bath to the optimal range of 10.5-11.0.^[2] This high pH causes the hydroxyl groups on the cellulose to ionize, forming cellulosate ions (Cell-O⁻). These cellulosate ions are strong nucleophiles that readily attack the electrophilic carbon atom in the reactive group of the dye molecule, leading to the formation of a stable covalent bond. However, an excessively high pH can accelerate the hydrolysis of the dye, where the dye reacts with hydroxide ions (OH⁻) in the water instead of the fiber, rendering the dye inactive.^[1]

Q3: What is the optimal temperature for the fixation of **Reactive Red 24:1**?

A3: **Reactive Red 24:1** is a monochlorotriazine (MCT) reactive dye. Dyes with this reactive group generally require higher temperatures for efficient fixation compared to other types of reactive dyes. The optimal fixation temperature for MCT dyes is typically in the range of 80-95°C.^[3] At these temperatures, the rate of the reaction between the dye and the fiber is significantly increased, leading to a higher degree of fixation. It is important to note that while higher temperatures promote fixation, they also increase the rate of dye hydrolysis. Therefore, it is crucial to control the temperature and dyeing time to maximize fixation while minimizing hydrolysis. For instance, the rate constant of hydrolysis for a monochlorotriazine reactive dye at 80°C is about 33 times higher than at 50°C.^[4]

Q4: What is dye hydrolysis and how can it be minimized?

A4: Dye hydrolysis is a competing and undesirable reaction that occurs during the reactive dyeing process. In an alkaline environment, the reactive group of the dye can react with the hydroxide ions (OH⁻) present in the water, instead of the hydroxyl groups of the cellulose fiber. This reaction deactivates the dye, preventing it from forming a covalent bond with the fiber. The hydrolyzed dye can only be physically adsorbed onto the fiber and is easily removed during washing, leading to a loss of color depth and poor wash fastness.

To minimize hydrolysis:

- Control the pH: Avoid excessively high pH levels. The optimal pH range of 10.5-11.0 should be maintained.[1][2]
- Manage Temperature and Time: While high temperatures are necessary for fixation, prolonged exposure can increase hydrolysis. Adhere to the recommended dyeing time for the specific shade.
- Proper Chemical Addition Sequence: Add the alkali to the dye bath just before the fixation stage to minimize the time the dye is exposed to alkaline conditions at a high temperature before it has been fully exhausted onto the fiber.

Q5: Can the liquor ratio impact the fixation of **Reactive Red 24:1**?

A5: Yes, the liquor ratio, which is the ratio of the volume of the dye bath to the weight of the fabric, can significantly influence the fixation efficiency. A lower liquor ratio is generally preferred for exhaust dyeing with reactive dyes. A lower volume of water means a higher concentration of the dye, salt, and alkali in the vicinity of the fiber. This increased concentration enhances the exhaustion of the dye onto the fiber and promotes a more efficient fixation reaction. Conversely, a high liquor ratio can lead to lower exhaustion and fixation rates due to the dilution of the dye and chemicals.

Quantitative Data on Fixation Factors

The following tables summarize the influence of key parameters on the fixation of reactive red dyes. Note that while the data may not be exclusively for **Reactive Red 24:1**, it provides valuable insights into the behavior of similar monochlorotriazine reactive dyes under various conditions.

Table 1: Effect of Temperature on the Fixation of Reactive Red Dyes on Cotton

Temperature (°C)	Fixation of Reactive Red 195 (%)
30	18
40	35
50	58
60	75
70	82
80	78
90	72

(Data synthesized from a study on Reactive Red 195, a bifunctional reactive dye, providing a trend for temperature effects.)[2]

Table 2: Effect of pH on the Fixation of Reactive Red 195 on Cotton at 60°C

pH	Fixation (%)
9.0	55
9.5	65
10.0	72
10.5	78
11.0	76
11.5	70
12.0	65

(Data synthesized from a study on Reactive Red 195, indicating the optimal pH range for fixation.)[2]

Table 3: Effect of Salt Concentration on the Fixation of Reactive Red 195 on Cotton

Salt (Sodium Sulfate) Concentration (g/L)	Fixation (%)
10	50
20	62
30	70
40	75
50	78
60	76

(Data synthesized from a study on Reactive Red 195, demonstrating the role of electrolyte concentration in achieving high fixation.)[\[2\]](#)

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton with Reactive Red 24:1

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with **Reactive Red 24:1**.

Materials and Reagents:

- Cotton fabric (scoured and bleached)
- **Reactive Red 24:1**
- Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
- Sodium carbonate (Na₂CO₃)
- Acetic acid (for neutralization)
- Non-ionic detergent
- Deionized or distilled water

Procedure:

- Preparation:
 - Weigh the dry cotton fabric accurately.
 - Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (o.w.f) and the desired shade depth.
 - Prepare stock solutions of the dye, salt, and alkali.
- Dyeing - Exhaustion Phase:
 - Set up a dye bath with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).
 - Add the pre-dissolved **Reactive Red 24:1** solution to the dye bath.
 - Introduce the cotton fabric into the dye bath at room temperature.
 - Start agitation and run for 10 minutes.
 - Gradually add the salt solution in two portions over 15-20 minutes.
 - Raise the temperature of the dye bath to the fixation temperature (e.g., 80°C) at a rate of 1-2°C per minute.
 - Continue the exhaustion phase at this temperature for 30 minutes.
- Dyeing - Fixation Phase:
 - After the exhaustion phase, add the pre-dissolved sodium carbonate solution to the dye bath in two portions over 10-15 minutes to raise the pH to 10.5-11.0.
 - Continue the dyeing process at the fixation temperature for 60-90 minutes, depending on the shade depth.
- Post-Dyeing Treatment:

- After fixation, drop the dye bath.
- Rinse the dyed fabric with cold water.
- Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) for 10 minutes.
- Rinse again with cold water.
- Soaping: Wash the fabric with a solution of non-ionic detergent (1-2 g/L) at 95-100°C for 15 minutes to remove any unfixed and hydrolyzed dye.
- Rinse thoroughly with hot and then cold water until the rinse water is clear.
- Squeeze the fabric and air-dry.

Method for Determining Dye Fixation Rate

The fixation rate (%F) is the percentage of the exhausted dye that has covalently bonded to the fiber.

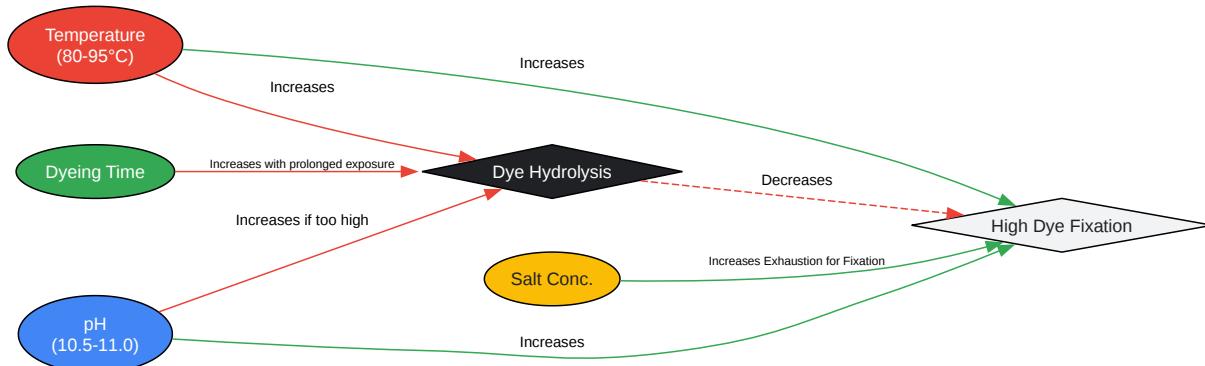
- Measure Dye Exhaustion:

- Determine the initial concentration of the dye in the dye bath (C_0).
- After the dyeing process (before draining the bath), take a sample of the dye liquor and measure its concentration (C_1).
- The percentage of exhaustion (%E) can be calculated as: $\%E = [(C_0 - C_1) / C_0] * 100$

- Measure Unfixed Dye:

- Collect all the rinsing and soaping liquors.
- Measure the concentration of the dye in the collected liquors (C_2).

- Calculate Fixation Rate:


- The fixation rate (%F) is calculated as: $\%F = [(C_0 - C_1) - C_2] / (C_0 - C_1) * 100$

Visualizations

[Click to download full resolution via product page](#)

Caption: Standard exhaust dyeing workflow for **Reactive Red 24:1** on cotton.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the fixation and hydrolysis of **Reactive Red 24:1**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 2. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Factors affecting the fixation of Reactive Red 24:1 in dyeing.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1604529#factors-affecting-the-fixation-of-reactive-red-24-1-in-dyeing>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com